

# Application Note: Quantification of Phenethicillin Potassium Using a Stability-Indicating HPLC Method

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## Compound of Interest

Compound Name: Phenethicillin (potassium)

Cat. No.: B14116987

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## Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenethicillin potassium in pharmaceutical samples. The method is suitable for routine quality control and stability testing, ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API).

## Introduction

Phenethicillin potassium is a beta-lactam antibiotic belonging to the penicillin family. Accurate quantification is crucial for ensuring its therapeutic efficacy and safety. This document provides a detailed protocol for the analysis of phenethicillin potassium using a C18 column with UV detection, validated according to the International Conference on Harmonisation (ICH) guidelines.

## Experimental Protocol

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m particle size
Mobile Phase	Acetonitrile, Water, and Glacial Acetic Acid (50:50:0.5, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	30°C
Detection Wavelength	225 nm
Run Time	10 minutes

## Preparation of Solutions

**Mobile Phase Preparation:** Mix 500 mL of HPLC-grade acetonitrile, 500 mL of HPLC-grade water, and 5 mL of glacial acetic acid. Degas the solution for 15 minutes using sonication before use.

**Standard Solution Preparation (100  $\mu$ g/mL):** Accurately weigh 10 mg of phenethicillin potassium reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume.

**Sample Solution Preparation:** For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of phenethicillin potassium and prepare a 100 mL solution in the mobile phase. For dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of phenethicillin potassium to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to

volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

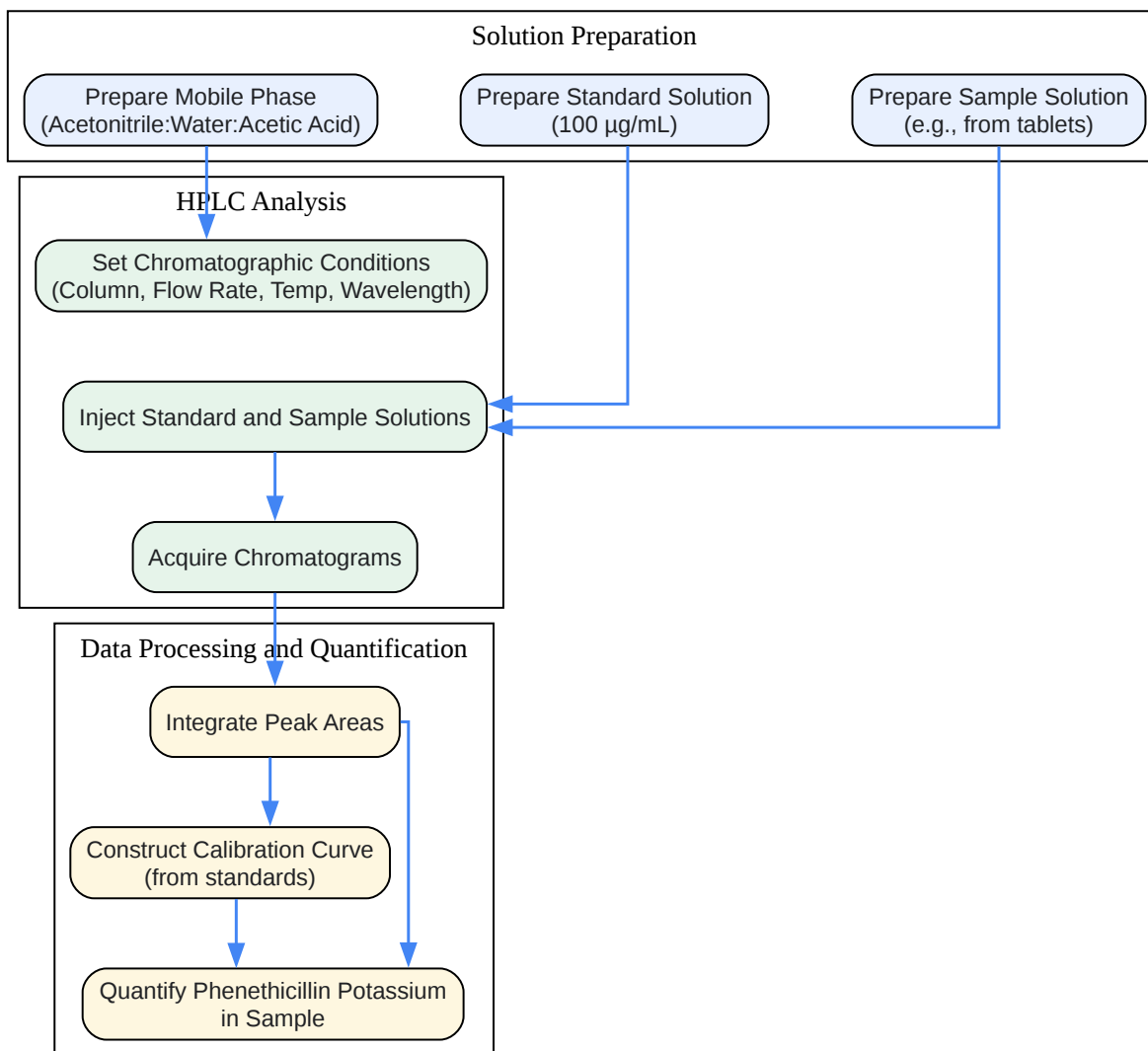
## Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity (Concentration Range)	10 - 150 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Specificity	No interference from placebo and degradation products

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of phenethicillin potassium in a sample.



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Caption: Workflow for HPLC quantification of phenethicillin potassium.

## Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Phenethicillin potassium samples were subjected to acidic, basic, oxidative, and thermal stress conditions. The method was able to effectively separate the intact drug from its degradation products, confirming its specificity and stability-indicating capability.

## Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of phenethicillin potassium in pharmaceutical samples. The method is also stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

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